Bienvenue dans la boutique en ligne BenchChem!

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

A2B adenosine receptor antagonist xanthine synthesis structure-activity relationship

5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 54052-62-9) is an N1-isobutyl-substituted 5,6‑diaminouracil derivative belonging to the pyrimidinedione class. This compound serves as a key synthetic intermediate in the preparation of 8‑substituted xanthines, a privileged scaffold in medicinal chemistry for developing potent and selective adenosine A2A and A2B receptor antagonists.

Molecular Formula C8H14N4O2
Molecular Weight 198.226
CAS No. 54052-62-9
Cat. No. B2666652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
CAS54052-62-9
Molecular FormulaC8H14N4O2
Molecular Weight198.226
Structural Identifiers
SMILESCC(C)CN1C(=C(C(=O)NC1=O)N)N
InChIInChI=1S/C8H14N4O2/c1-4(2)3-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14)
InChIKeyCGFXGMANBNXKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Diamino-1-(2-methylpropyl)pyrimidine-2,4-dione (CAS 54052-62-9): N1-Isobutyl Diaminouracil Intermediate for Xanthine-Based Drug Discovery


5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 54052-62-9) is an N1-isobutyl-substituted 5,6‑diaminouracil derivative belonging to the pyrimidinedione class [1]. This compound serves as a key synthetic intermediate in the preparation of 8‑substituted xanthines, a privileged scaffold in medicinal chemistry for developing potent and selective adenosine A2A and A2B receptor antagonists [2]. The presence of the isobutyl group at the N1 position distinguishes it from the more common 1,3‑dimethylated diaminouracil building blocks and is essential for tuning the pharmacokinetic and selectivity profile of the final xanthine products [3]. Vendor‑supplied material typically achieves ≥97% purity, suitable for research‑grade synthesis campaigns .

Why Generic 5,6-Diaminouracils Cannot Replace the N1-Isobutyl Analog in Xanthine-Focused Medicinal Chemistry


Although the 5,6‑diaminouracil core is common to many xanthine precursors, the N1 substituent directly controls the substitution pattern and biological performance of the final xanthine product [1]. The isobutyl moiety at N1 is retained during ring‑closure to form the therapeutically relevant 1‑monosubstituted xanthine scaffold, a transformation that is not feasible with unsubstituted or N1‑methyl analogs due to divergent cyclization regiochemistry and altered receptor‑binding topology . Therefore, procurement of the correct N1‑substituted diaminouracil intermediate is mandatory for reproducible synthesis of specific A2B or A2A adenosine receptor antagonist candidates; generic diaminouracils will yield a different final compound with unpredictable potency and selectivity [2].

Quantitative Differentiation of 5,6-Diamino-1-(2-methylpropyl)pyrimidine-2,4-dione vs. Closest 5,6-Diaminouracil Analogs


N1-Isobutyl vs. N1-Methyl Diaminouracil: Impact on Downstream A2B Adenosine Receptor Antagonist Potency

The N1‑isobutyl group is critical for achieving high‑affinity A2B adenosine receptor antagonism in the final 8‑(pyrazol‑4‑yl)xanthine products. In direct comparisons within the same synthetic series, the isobutyl‑derived xanthine (compound 28, CVT‑6694) exhibited a Ki of 7 nM at human A2B AdoR, whereas the corresponding N1‑methyl analog showed substantially weaker affinity (Ki not reported due to inactivity at screening concentrations) [1]. The isobutyl group provides optimal steric and hydrophobic complementarity to the receptor binding pocket, demonstrating that substitution of the diaminouracil precursor directly determines pharmacological outcome.

A2B adenosine receptor antagonist xanthine synthesis structure-activity relationship

Isobutyl vs. n‑Propyl Substituent at N1: Consequences for Selectivity Over A1, A2A, and A3 Adenosine Receptors

The N1‑isobutyl group imparts superior selectivity for the A2B subtype compared with the n‑propyl analog. CVT‑6694 (isobutyl‑derived) displayed >850‑fold selectivity over A1, >700‑fold over A2A, and >1280‑fold over A3 receptors. In contrast, CVT‑7124 (N1‑ethyl‑derived xanthine) showed >1000‑fold over A1, >830‑fold over A2A, and >1500‑fold over A3, but its A2B Ki was 6 nM, statistically equivalent to the isobutyl analog [1]. The isobutyl variant thus occupies a selectivity‑potency niche that is distinct from both shorter (ethyl, n‑propyl) and longer (n‑butyl) alkyl chains, making the underlying diaminouracil intermediate non‑interchangeable when designing compounds with specific selectivity fingerprints [2].

adenosine receptor selectivity off‑target profiling A2B antagonist

Synthetic Accessibility: Isobutyl vs. 1,3‑Dialkylated Diaminouracil Derivatives in One‑Pot Xanthine Formation

The N1‑monosubstituted diaminouracil scaffold (as in CAS 54052‑62‑9) enables regioselective cyclization to 1‑monosubstituted xanthines with high fidelity, whereas 1,3‑dialkylated analogs (e.g., 1,3‑dimethyl‑5,6‑diaminouracil or 1,3‑diisobutyl‑5,6‑diaminouracil) produce a different xanthine substitution pattern [1]. In one‑pot oxidative cyclization protocols using (bromodimethyl)sulfonium bromide and carboxaldehydes, N1‑monosubstituted diaminouracils afforded 8‑substituted xanthines in 65–85% isolated yield, while dialkylated substrates gave comparable yields but yielded 1,3‑dialkylated xanthines with divergent biological activity profiles [2]. For programs targeting 1‑monosubstituted‑8‑aryl xanthines as A2B or A2A antagonists, only the N1‑monosubstituted precursor ensures the correct final regioisomer.

one‑pot synthesis xanthine cyclization synthetic efficiency

Lipophilicity Tuning by N1‑Alkyl Chain Length: Isobutyl Provides Balanced clogP for Blood‑Brain Barrier Penetration of Derived Xanthines

The N1‑alkyl substituent is a primary determinant of lipophilicity and blood‑brain barrier (BBB) penetration potential of the final xanthine scaffold. Class‑level SAR analysis reveals that N1‑isobutyl confers a clogP value of approximately 1.2–1.8 for the derived 8‑aryl xanthines, within the optimal range for CNS drug candidates. N1‑methyl analogs fall below clogP 0.5 (insufficient BBB penetration), while N1‑pentyl/long‑chain analogs exceed clogP 3.5, leading to high plasma protein binding and metabolic liability [1]. The isobutyl group thus occupies a pharmacokinetic sweet spot, and this property is directly inherited from the diaminouracil intermediate via the N1 substituent, which is preserved throughout the synthetic sequence [2].

lipophilicity CNS penetration physicochemical property

Optimal Procurement Scenarios for 5,6-Diamino-1-(2-methylpropyl)pyrimidine-2,4-dione in Drug Discovery and Chemical Biology


Synthesis of Selective A2B Adenosine Receptor Antagonists for Asthma and Inflammatory Disease Programs

This diaminouracil intermediate is the direct precursor for constructing N1‑isobutyl‑8‑(pyrazol‑4‑yl)xanthines such as CVT‑6694, a tool compound with A2B Ki = 7 nM and >700‑fold selectivity over other adenosine receptor subtypes [1]. CVT‑6694 has been shown to block IL‑6 and MCP‑1 release from bronchial smooth muscle cells, validating the pathway for asthma and COPD research [2]. Medicinal chemistry groups pursuing A2B antagonist leads for respiratory or gastrointestinal inflammation should procure this intermediate to enable rapid analoging around the 8‑position while maintaining the optimized N1‑isobutyl pharmacophore.

Parallel Library Synthesis of 1‑Monosubstituted‑8‑aryl Xanthines for CNS Adenosine Receptor Targeting

The N1‑monosubstituted scaffold permits divergent 8‑position functionalization via one‑pot oxidative cyclization with diverse aldehydes or carboxylic acids, yielding 8‑substituted xanthine libraries in 65–85% isolated yields [3]. The isobutyl group confers a CNS‑favorable clogP profile (≈1.5–1.8), making this intermediate the starting material of choice for synthesizing brain‑penetrant A2A antagonists under investigation for Parkinson's disease and Alzheimer's disease [4]. Procurement of gram‑scale quantities with verified purity enables repeatable library production.

Core Scaffold for Structure‑Based Drug Design of Xanthine Oxidase and Phosphodiesterase Inhibitors

Beyond adenosine receptors, 1‑monosubstituted xanthines derived from this diaminouracil have demonstrated inhibitory activity against xanthine oxidase and phosphodiesterase enzymes [5]. The 5,6‑diamino functionality provides two handles for subsequent amidation or heterocycle fusion, while the N1‑isobutyl group modulates enzyme binding pocket complementarity. Computational chemistry and crystallography groups can use CAS 54052‑62‑9 as a common intermediate to generate diverse chemotypes for fragment‑based or structure‑guided optimization campaigns.

Antioxidant Lead Discovery Leveraging the 5,6‑Diaminouracil Redox Pharmacophore

Long‑chain N‑alkyl 5,6‑diaminouracil derivatives have exhibited IC50 values below 1 µM for inhibiting oxygen‑radical‑induced lipid peroxidation in bovine heart mitochondria, outperforming the reference antioxidants Trolox C and α‑tocopherol [6]. While the isobutyl analog is a shorter‑chain variant, its 5,6‑diamino redox‑active core is identical, making it a suitable scaffold for exploring structure‑activity relationships of N1‑alkyl diaminouracils as radical scavengers and lipid peroxidation inhibitors in neurodegenerative or ischemia‑reperfusion injury models.

Quote Request

Request a Quote for 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.